Ibipinabant

Catalog No.
S007297
CAS No.
362519-49-1
M.F
C₂₃H₂₀Cl₂N₄O₂S
M. Wt
487.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibipinabant

CAS Number

362519-49-1

Product Name

Ibipinabant

IUPAC Name

5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide

Molecular Formula

C₂₃H₂₀Cl₂N₄O₂S

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)

InChI Key

AXJQVVLKUYCICH-UHFFFAOYSA-N

SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Synonyms

3-(4-chlorophenyl)-N-methyl-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamidine, SLV 319, SLV-319, SLV319

Canonical SMILES

CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Description

The exact mass of the compound Ibipinabant is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Obesity Treatment Research

Structure-Activity Relationship Studies

Solid-State Physical Stability and Recrystallization Kinetics

Memory and Cognition Research

Addictive Behavior Research

Drug Synthesis Research

Developed by Sanofi Aventis, Ibipinabant was initially investigated for its potential in treating obesity and diabetes due to its ability to block the CB1R, which is known to play a role in appetite regulation and glucose metabolism []. Although clinical trials showed promising results in weight loss, concerns about adverse effects such as anxiety and depression led to the termination of its development for these indications [].

Ibipinabant remains a valuable research tool for scientists studying the endocannabinoid system and its role in various physiological processes [].


Molecular Structure Analysis

Ibipinabant possesses a complex molecular structure with several key features:

  • Central Biaryl Scaffold: The core of the molecule consists of two fused aromatic rings (biaryl) which provide rigidity and a hydrophobic character [].
  • Chlorine Substituents: Two chlorine atoms are positioned on the biaryl scaffold, potentially contributing to the compound's binding affinity for the CB1R [].
  • Sulfonamide Moiety: A sulfonamide group is present, which is a common functional group found in many drugs and can participate in hydrogen bonding interactions with the receptor [].
  • Amide Linkage: An amide linkage connects the biaryl scaffold to a heterocyclic ring, potentially influencing the molecule's overall shape and interaction with the receptor binding pocket [].

These features likely contribute to Ibipinabant's selectivity and potency as a CB1R antagonist [].

Ibipinabant acts as a competitive antagonist at the CB1R. The CB1R is a G protein-coupled receptor (GPCR) expressed abundantly in the central nervous system and peripheral tissues []. Endocannabinoids, such as anandamide and 2-AG, are natural ligands for the CB1R and activate various signaling pathways involved in functions like appetite regulation, pain perception, and mood [].

Ibipinabant binds to the CB1R binding pocket, preventing the binding of endogenous cannabinoids. This blockade disrupts the normal signaling cascade initiated by endocannabinoids, leading to the observed effects of Ibipinabant [].

Studies suggest Ibipinabant exhibits good safety profiles in animals. However, clinical trials revealed dose-dependent adverse effects in humans, including anxiety, depression, and dizziness []. These side effects likely stem from the crucial role the CB1R plays in mood regulation within the central nervous system [].

.
  • Functional Group Modifications: Subsequent steps involve introducing specific functional groups necessary for its biological activity.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for research applications .
  • Ibipinabant exhibits significant biological activity as a CB1 antagonist. Its primary effects include:

    • Anorectic Effects: It effectively reduces food intake in animal models, suggesting potential applications in obesity management.
    • Neuroprotective Properties: Research indicates that ibipinabant may have neuroprotective effects and could be involved in cognitive processes and memory regulation .
    • Cytotoxicity: Some studies have shown that ibipinabant induces cytotoxic effects in specific cell lines, such as C2C12 myoblasts, which may be linked to mitochondrial dysfunction .

    The compound's selectivity for the CB1 receptor makes it a valuable tool for studying cannabinoid signaling pathways and their implications in various biological contexts.

    The synthesis of ibipinabant has been explored through various methods. One notable approach is an atom-efficient synthesis that emphasizes minimizing waste while maximizing yield. The general steps involved in synthesizing ibipinabant typically include:

    • Formation of Core Structure: Starting from readily available precursors, the core structure of ibipinabant is constructed through a series of

    Ibipinabant has several applications primarily within scientific research:

    • Research Tool: It is extensively used in laboratory settings to study the role of CB1 receptors in various physiological processes.
    • Obesity Studies: Although not pursued clinically, its anorectic properties make it relevant for obesity research.
    • Neuroscience Research: Investigations into cognitive functions and neuroprotection often utilize ibipinabant to elucidate cannabinoid receptor mechanisms .

    Ibipinabant's interactions with other compounds have been a subject of investigation. Notably:

    • Drug Interactions: The compound has shown potential interactions with other pharmacological agents. For example, combining ibipinabant with 1,2-benzodiazepines may increase the risk or severity of adverse effects .
    • Mechanistic Studies: Research into how ibipinabant affects neurotransmitter systems provides insights into its broader pharmacological implications.

    These studies are crucial for understanding the safety profile and therapeutic potential of ibipinabant.

    Several compounds share structural or functional similarities with ibipinabant. Here are some notable examples:

    Compound NameStructure TypeKey Characteristics
    RimonabantCB1 AntagonistFirst marketed CB1 antagonist; associated with severe side effects leading to withdrawal from the market.
    SLV330Structural AnalogueActive in animal models related to memory and cognition; shows promise in addiction studies.
    AM251CB1 AntagonistWidely used in research; exhibits similar anorectic effects but differs structurally from ibipinabant.

    Uniqueness of Ibipinabant

    Ibipinabant is unique due to its highly selective action on the CB1 receptor compared to other antagonists like rimonabant, which exhibited broader side effects. Its specific application in laboratory settings allows researchers to explore cannabinoid receptor dynamics without the complications seen in clinical applications. Additionally, its structural analogues often exhibit different biological activities, highlighting the importance of precise molecular modifications in drug design .

    XLogP3

    5.3

    Dates

    Modify: 2023-09-13
    [1]. Chorvat RJ, et al. JD-5006 and JD-5037: peripherally restricted (PR) cannabinoid-1 receptor blockers related to SLV-319 (Ibipinabant) as metabolic disorder therapeutics devoid of CNS liabilities. Bioorg Med Chem Lett. 2012 Oct 1;22(19):6173-80. [2]. Lange JH, et al. Synthesis, biological properties, and molecular modeling investigations of novel 3,4-diarylpyrazolines as potent and selective CB(1) cannabinoid receptor antagonists. J Med Chem. 2004 Jan 29;47(3):627-43.[3]. Rohrbach K, et al. Ibipinabant attenuates β-cell loss in male Zucker diabetic fatty rats independently of its effects on body weight. Diabetes Obes Metab. 2012 Jun;14(6):555-64.

    Explore Compound Types